![molecular formula C14H13N3 B1620668 3-(8-Methyl-imidazo[1,2-a]pyridin-2-yl)-phenylamine CAS No. 878437-60-6](/img/structure/B1620668.png)
3-(8-Methyl-imidazo[1,2-a]pyridin-2-yl)-phenylamine
Overview
Description
“3-(8-Methyl-imidazo[1,2-a]pyridin-2-yl)-phenylamine” is a compound that belongs to the class of organic compounds known as imidazopyrazines . These are organic heteropolycyclic compounds containing a pyrazine ring fused to an imidazole ring .
Synthesis Analysis
The synthesis of substituted imidazo [1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The main literature method for the synthesis of imidazo-[1,2-a]pyridin-3-yl-acetic acids consists of condensation of substituted 2-aminopyridines with α-halo ketones followed by the introduction of carboxymethyl function into the structure of the resulting imidazo [1,2-a]pyridine .Molecular Structure Analysis
The molecular structure of “3-(8-Methyl-imidazo[1,2-a]pyridin-2-yl)-phenylamine” is complex, with a pyrazine ring fused to an imidazole ring . This structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
The chemical reactions involving “3-(8-Methyl-imidazo[1,2-a]pyridin-2-yl)-phenylamine” are complex and involve multiple steps. The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Scientific Research Applications
Antibacterial Applications
Imidazo[1,2-a]pyridine derivatives have been studied for their antibacterial properties. Although specific data for 3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline is not readily available, related compounds have shown potential in combating bacterial strains such as Escherichia coli .
Antifungal and Antiviral Uses
These derivatives also exhibit antifungal and antiviral activities, suggesting that our compound of interest could be explored for similar applications.
Anti-inflammatory Properties
The anti-inflammatory potential of imidazo[1,2-a]pyridine derivatives makes them candidates for research into inflammation-related conditions .
Cancer Treatment
Some studies propose using imidazo[1,2-a]pyridine derivatives for cancer treatment due to their biological activity .
Cardiovascular Disease Management
These compounds have also been suggested for managing cardiovascular diseases , indicating another possible research avenue for 3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline.
Alzheimer’s Disease Treatment
The potential use of these derivatives in treating Alzheimer’s disease has been explored, which could extend to the compound .
Tuberculosis Therapy
Recent developments indicate that imidazo[1,2-a]pyridine analogues can significantly reduce bacterial load in tuberculosis models, which may be applicable to our compound as well .
Material Science Applications
Due to its structural characteristics, imidazo[1,2-a]pyridine is useful in material science, which could include applications of 3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline in this field .
Mechanism of Action
Mode of Action
Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are known to interact with various biological targets through different mechanisms .
Biochemical Pathways
Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry , suggesting that they may interact with multiple biochemical pathways.
properties
IUPAC Name |
3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-10-4-3-7-17-9-13(16-14(10)17)11-5-2-6-12(15)8-11/h2-9H,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRLDBJIXDSJHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377908 | |
Record name | 3-(8-Methyl-imidazo[1,2-a]pyridin-2-yl)-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
878437-60-6 | |
Record name | 3-(8-Methyl-imidazo[1,2-a]pyridin-2-yl)-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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